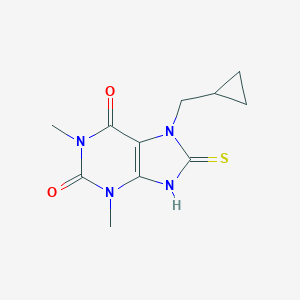
7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a molecular formula of C11H14N4O2S. This compound is part of the purine family, which is known for its significant biological activities and applications in various fields such as medicine and chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures . The mercapto group is introduced by reacting the intermediate with sodium hydrosulfide in ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding reduced forms.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various alkyl or aryl-substituted purine derivatives.
科学研究应用
7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
相似化合物的比较
Similar Compounds
Theophylline: 1,3-Dimethylxanthine, a well-known bronchodilator used in the treatment of respiratory diseases.
Caffeine: 1,3,7-Trimethylxanthine, a stimulant commonly found in coffee and tea.
Xanthine: A purine base found in most human body tissues and fluids as well as other organisms.
Uniqueness
7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, such as the cyclopropylmethyl and mercapto groups, which confer distinct chemical and biological properties compared to other purine derivatives .
属性
分子式 |
C11H14N4O2S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC 名称 |
7-(cyclopropylmethyl)-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2S/c1-13-8-7(9(16)14(2)11(13)17)15(10(18)12-8)5-6-3-4-6/h6H,3-5H2,1-2H3,(H,12,18) |
InChI 键 |
HFVIHTQZNWZYQZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3CC3 |
手性 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)S)CC3CC3 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B317200.png)
![2-{2-[(2-Chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317202.png)
![PROPAN-2-YL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE](/img/structure/B317206.png)
![2-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317207.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B317209.png)
![PROPAN-2-YL 4-[(4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B317211.png)
![4-(2-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B317212.png)
![ethyl 4-[(4Z)-3,5-dioxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidin-1-yl]benzoate](/img/structure/B317214.png)
![2-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317215.png)
![METHYL 4-[(4Z)-3,5-DIOXO-4-{[1-(4-SULFAMOYLPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE](/img/structure/B317216.png)
![2-{2-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317217.png)
![4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B317220.png)
![4-bromo-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B317222.png)
![N-(5-bromopyridin-2-yl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B317225.png)
